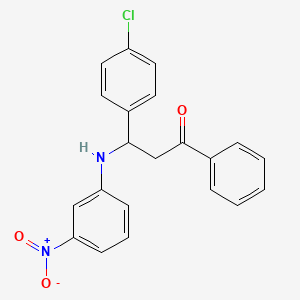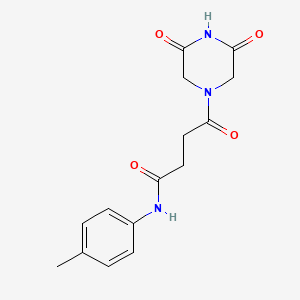
4-(3,5-dioxopiperazin-1-yl)-N-(4-methylphenyl)-4-oxobutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3,5-dioxopiperazin-1-yl)-N-(4-methylphenyl)-4-oxobutanamide is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a piperazine ring with two ketone groups, an amide linkage, and a substituted phenyl group, which contribute to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,5-dioxopiperazin-1-yl)-N-(4-methylphenyl)-4-oxobutanamide typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of appropriate diamines with diketones under acidic or basic conditions.
Introduction of the Ketone Groups: The ketone groups are introduced through oxidation reactions using reagents such as potassium permanganate or chromium trioxide.
Amide Formation: The amide linkage is formed by reacting the piperazine derivative with 4-methylphenylamine in the presence of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes:
Controlled Temperature and Pressure: Maintaining specific temperatures and pressures to favor the desired reactions.
Purification Techniques: Using techniques such as recrystallization, chromatography, and distillation to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-(3,5-dioxopiperazin-1-yl)-N-(4-methylphenyl)-4-oxobutanamide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can convert the ketone groups to alcohols or other reduced forms.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products
Oxidation Products: Compounds with additional oxygen-containing functional groups.
Reduction Products: Alcohols or other reduced derivatives.
Substitution Products: Phenyl derivatives with various substituents.
Wissenschaftliche Forschungsanwendungen
4-(3,5-dioxopiperazin-1-yl)-N-(4-methylphenyl)-4-oxobutanamide has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for developing new drugs targeting specific enzymes or receptors.
Materials Science: Utilized in the synthesis of polymers or materials with unique properties.
Biological Studies: Investigated for its interactions with biological macromolecules and potential therapeutic effects.
Industrial Applications: Used as an intermediate in the synthesis of other complex organic compounds.
Wirkmechanismus
The mechanism of action of 4-(3,5-dioxopiperazin-1-yl)-N-(4-methylphenyl)-4-oxobutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The piperazine ring and ketone groups play crucial roles in binding to the active sites of these targets, while the phenyl group may enhance the compound’s affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(3,5-dioxopiperazin-1-yl)-N-phenyl-4-oxobutanamide: Similar structure but lacks the methyl group on the phenyl ring.
4-(3,5-dioxopiperazin-1-yl)-N-(4-chlorophenyl)-4-oxobutanamide: Contains a chlorine substituent instead of a methyl group.
4-(3,5-dioxopiperazin-1-yl)-N-(4-nitrophenyl)-4-oxobutanamide: Contains a nitro group on the phenyl ring.
Uniqueness
4-(3,5-dioxopiperazin-1-yl)-N-(4-methylphenyl)-4-oxobutanamide is unique due to the presence of the 4-methylphenyl group, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be exploited in designing compounds with specific desired effects or properties.
Eigenschaften
IUPAC Name |
4-(3,5-dioxopiperazin-1-yl)-N-(4-methylphenyl)-4-oxobutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4/c1-10-2-4-11(5-3-10)16-12(19)6-7-15(22)18-8-13(20)17-14(21)9-18/h2-5H,6-9H2,1H3,(H,16,19)(H,17,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPXPGFDBXWFHFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CCC(=O)N2CC(=O)NC(=O)C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![8,8-dimethyl-10-(1-pyrrolidinylmethylene)-2H,8H-pyrano[2,3-f]chromene-2,9(10H)-dione](/img/structure/B5196787.png)
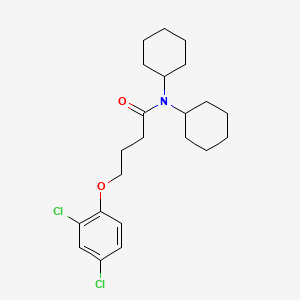
![(5E)-5-{[5-(phenylsulfanyl)furan-2-yl]methylidene}-3-(prop-2-yn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B5196798.png)
![N-[2-[(3-methylphenyl)methylsulfanyl]ethyl]-4-[(N-methylsulfonylanilino)methyl]benzamide](/img/structure/B5196800.png)

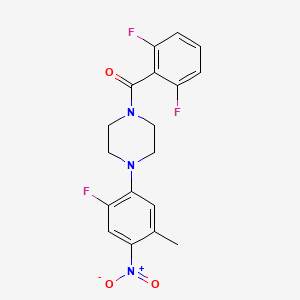


![(4Z)-1-(4-bromophenyl)-4-[[5-(2-hydroxy-5-nitrophenyl)furan-2-yl]methylidene]pyrazolidine-3,5-dione](/img/structure/B5196823.png)
![N-[4-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)phenyl]nicotinamide](/img/structure/B5196833.png)
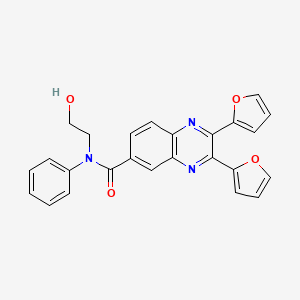
![1-(2-chlorobenzyl)-N-[5-(4-morpholinyl)pentyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5196859.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N,4-dimethylcyclohexanamine](/img/structure/B5196862.png)
